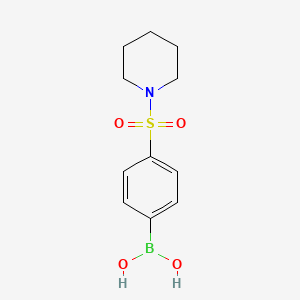
4-(Piperidin-1-ylsulfonyl)phenylboronic acid
Descripción general
Descripción
“4-(Piperidin-1-ylsulfonyl)phenylboronic acid” is a chemical compound with the molecular formula C11H16BNO4S . It has a molecular weight of 269.13 . It is supplied by eMolecules and is available in a 1g quantity .
Molecular Structure Analysis
The InChI code for “4-(Piperidin-1-ylsulfonyl)phenylboronic acid” is 1S/C11H16BNO4S/c14-12(15)10-4-6-11(7-5-10)18(16,17)13-8-2-1-3-9-13/h4-7,14-15H,1-3,8-9H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“4-(Piperidin-1-ylsulfonyl)phenylboronic acid” is a solid at room temperature . It should be stored in an inert atmosphere .Aplicaciones Científicas De Investigación
Antimicrobial Activity
4-(Piperidin-1-ylsulfonyl)phenylboronic acid: has been studied for its potential as an antimicrobial agent. Sulfonamide derivatives, which include this compound, have shown a broad spectrum of biological activities, including antibacterial and antifungal properties . The compound’s ability to inhibit dihydrofolate reductase (DHFR) is a key mechanism through which it exerts its antimicrobial effects .
Anticancer Activity
Research has indicated that sulfonamide derivatives can exhibit significant anticancer activity. They operate through various mechanisms, such as cell cycle arrest, inhibition of enzymes like carbonic anhydrase, and disruption of microtubule assembly . The specific compound may contribute to these effects, warranting further investigation into its potential use in cancer therapy.
Analytical Chemistry
The Lewis acid properties of phenylboronic acids make them useful in analytical chemistry. They can act as reagents and are involved in the preparation of coordination complexes . This particular sulfonamide derivative could be explored for its utility in analytical applications.
Antioxidant Properties
Compounds with acetamide linkages, similar to 4-(Piperidin-1-ylsulfonyl)phenylboronic acid , have documented antioxidant activities . Antioxidants are crucial in research for their ability to neutralize free radicals and prevent oxidative stress, which is linked to various diseases.
Narcolepsy Treatment
Acetamide derivatives have been used in the treatment of narcolepsy, a sleep disorder characterized by excessive daytime sleepiness . The compound’s structural similarity to these derivatives suggests potential research applications in developing treatments for sleep disorders.
Anti-inflammatory Applications
The anti-inflammatory properties of acetamide-linked compounds are well-documented . As inflammation is a common pathway in many diseases, researching the anti-inflammatory potential of 4-(Piperidin-1-ylsulfonyl)phenylboronic acid could lead to new therapeutic options.
Platelet Aggregation Inhibition
Some acetamide derivatives have shown activity as platelet aggregation inhibitors . This is significant in cardiovascular research, as platelet aggregation can lead to thrombosis. Investigating this compound’s effects on platelets could provide insights into new antithrombotic treatments.
Urease Inhibition
Urease inhibitors are important in the treatment of certain infections and in agricultural applications. Acetamide compounds have shown urease inhibitory activity , and 4-(Piperidin-1-ylsulfonyl)phenylboronic acid could be a candidate for further research in this area.
Mecanismo De Acción
Target of Action
Boronic acids, in general, are known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that boronic acids are often used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis .
Biochemical Pathways
The compound’s involvement in suzuki-miyaura cross-coupling reactions suggests it may play a role in the synthesis of various organic compounds .
Pharmacokinetics
The compound’s physical properties, such as its melting point (268-272ºc), boiling point (4712ºC at 760mmHg), and molecular weight (26912500), may influence its bioavailability .
Result of Action
Some compounds containing boronic acid have shown antimicrobial activity , suggesting potential biological effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Piperidin-1-ylsulfonyl)phenylboronic acid. For instance, the compound should be stored in an inert atmosphere at room temperature to maintain its stability . Additionally, safety precautions should be taken to avoid dust formation and inhalation of the compound .
Safety and Hazards
Direcciones Futuras
As for future directions, while specific information for “4-(Piperidin-1-ylsulfonyl)phenylboronic acid” is not available, research into sulfonamide derivatives continues due to their wide range of biological activities . These compounds have potential applications in the development of new antimicrobial and antitumor agents .
Propiedades
IUPAC Name |
(4-piperidin-1-ylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO4S/c14-12(15)10-4-6-11(7-5-10)18(16,17)13-8-2-1-3-9-13/h4-7,14-15H,1-3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEADZYHESCCES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)N2CCCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657278 | |
| Record name | [4-(Piperidine-1-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-1-ylsulfonyl)phenylboronic acid | |
CAS RN |
486422-58-6 | |
| Record name | [4-(Piperidine-1-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[3-(Propionylamino)phenyl]nicotinic acid](/img/structure/B1386877.png)
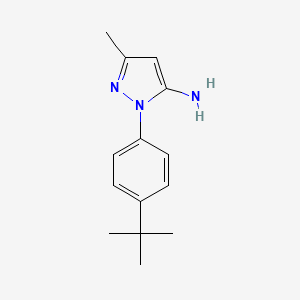
![N-[(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-methoxypropan-1-amine](/img/structure/B1386879.png)
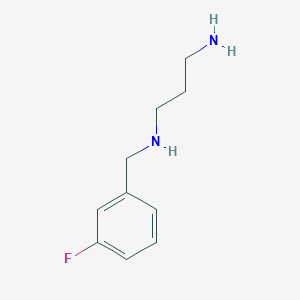
![(E)-2-(3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]oxepin-3-yl)styryl)-7-chloroquinoline](/img/structure/B1386883.png)
![5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1386886.png)
![4-[3,5-Bis(trifluoromethyl)phenyl]-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol](/img/structure/B1386888.png)
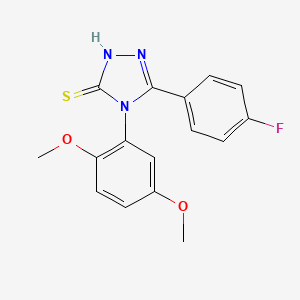

![[3-(1,4'-Bipiperidin-1'-yl)propyl]amine](/img/structure/B1386891.png)
![N-{[5-(Aminomethyl)-2-furyl]methyl}-N-propylpropan-1-amine](/img/structure/B1386892.png)
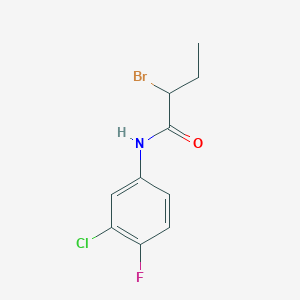
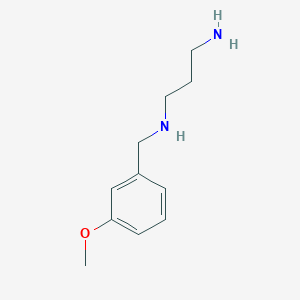
![(6-Methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetic acid](/img/structure/B1386900.png)